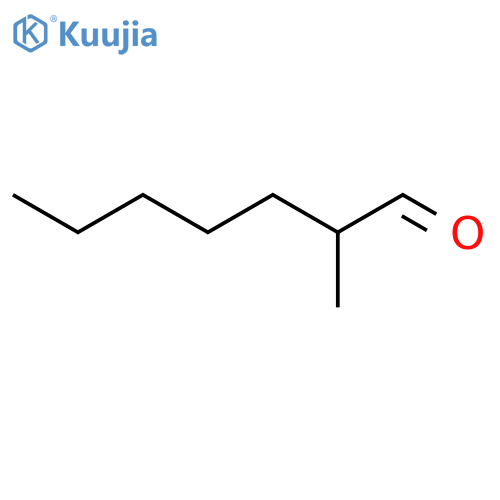

Cas no 16630-91-4 (2-Methylheptanal)

2-Methylheptanal 化学的及び物理的性質

名前と識別子

-

- Heptanal, 2-methyl-

- 2-methylheptan-1-al

- 2-methylheptanal

- Einecs 240-685-5

- NS00052341

- methylheptanal

- DTXSID60937186

- starbld0008961

- 2-Methylheptanal #

- AKOS006324772

- SCHEMBL277790

- FT-0696992

- 16630-91-4

- 2-METHYL HEPTALDEHYDE

- 2-Methylheptanal

-

- インチ: InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h7-8H,3-6H2,1-2H3

- InChIKey: DHEKCFIOOSCJRW-UHFFFAOYSA-N

- ほほえんだ: CC(CCCCC)C=O

計算された属性

- せいみつぶんしりょう: 128.12018

- どういたいしつりょう: 128.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 5

- 複雑さ: 69

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- 互変異性体の数: 2

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 0.8310 (estimate)

- ゆうかいてん: 13.5°C (estimate)

- ふってん: 167.67°C (estimate)

- 屈折率: 1.4163 (estimate)

- PSA: 17.07

2-Methylheptanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M311840-2.5g |

2-Methylheptanal |

16630-91-4 | 2.5g |

$ 1200.00 | 2023-09-07 | ||

| TRC | M311840-250mg |

2-Methylheptanal |

16630-91-4 | 250mg |

$184.00 | 2023-05-17 |

2-Methylheptanal 関連文献

-

1. Remote stereocontrol by utilizing intramolecular carbonyl reduction with boranesToshiro Harada,Yasuhiro Matsuda,Satoru Imanaka,Akira Oku J. Chem. Soc. Chem. Commun. 1990 1641

-

Helen J. Martin,Svetlana Riazanskaia,C. L. Paul Thomas Analyst 2012 137 3627

-

3. Polymer-supported chain homologationSteven L. Regen,Mitsuo Kodomari J. Chem. Soc. Chem. Commun. 1987 1428

-

4. Cationic dinuclear rhodium complexes as catalyst precursors for the hydroformylation of alkenestJ. Carles Bayón,Pedro Esteban,Julio Real,Carmen Claver,Aurora Ruiz J. Chem. Soc. Dalton Trans. 1989 1579

-

Sergio Rojas,Sonia Murcia-Mascarós,Pilar Terreros,José Luis García Fierro New J. Chem. 2001 25 1430

2-Methylheptanalに関する追加情報

2-メチルヘプタナール(CAS No. 16630-91-4)の特性と応用:香料・化学産業での最新動向

2-メチルヘプタナール(CAS登録番号:16630-91-4)は、C8H16Oの化学式を持つアルデヒド化合物で、フルーティーで青臭い香気が特徴です。近年、天然香料の代替品として、あるいはバイオベース原料への関心の高まりを受けて、食品・化粧品業界で再注目されています。特に持続可能な調達やクリーンラベル需要の拡大に伴い、その合成経路の最適化に関する研究論文が2023年以降急増しています。

化学的性質としては、沸点が160-162℃(760mmHg)、密度0.82g/cm³(20℃)で、水に難溶ですが有機溶媒との親和性が高い特性を持ちます。この特徴を活かし、フレグランスブレンドにおけるトップノート成分として、あるいは界面活性剤中間体としての利用が報告されています。GC-MS分析ではm/z 128に分子イオンピークが観測され、品質管理上の重要な指標となっています。

応用分野では、人工フルーツフレーバーの調合においてリンゴや柑橘系の香りを再現する際のキーコンポーネントとして機能します。2024年の市場調査では、ヴィーガン食品向け香料需要の増加に伴い、欧州で年間3.2%の需要成長が見込まれています。また、マイクロカプセル化技術との組み合わせにより、持続型芳香剤への応用も拡大中です。

安全性に関する最���の知見では、OECDガイドラインに基づく皮膚刺激性試験で軽度の反応が確認されているため、製品配合時の濃度管理が重要です。REACH規制の下では0.1%閾値を超える場合のSDS記載が義務付けられており、日本国内では化審法の既存化学物質に分類されます。環境面では生物分解性が78%(28日間)と報告されており、グリーンケミストリーの観点からも研究が進められています。

合成技術の進歩としては、バイオカタリシスを利用した新規製造プロセスが注目されています。2023年に発表された論文では、Candida antarcticaリパーゼを用いた不斉合成により、光学純度99%以上の(R)-エナンチオマーを得る手法が報告されました。この技術はカーボンフットプリント���従来法比40%削減できる可能性があり、SDGs目標9(産業と技術革新)に貢献するとして期待されています。

市場動向を分析すると、香料市場全体の5.1%年率成長(2023-2030年予測)に牽引され、2-メチルヘプタナールの世界需要も堅調に推移しています。特にアジア太平洋地域では、加工食品産業の発展に伴い、2025年までに23%の需要拡大が見込まれます。主要メーカーではサプライチェーン再編の動きが活発で、地域分散型生産への移行が進められています。

研究開発の最前線では、分子シミュレーション技術を活用した香気予測モデルの構築が進行中です。この手法により、2-メチルヘプタナールと他の香料成分との相乗効果をin silicoで評価可能になり、新規フレーバーの開発期間短縮に寄与しています。また、AIによる官能基デザインとの組み合わせにより、2026年までに30%のコスト削減が可能との試算もあります。

品質規格に関しては、食品添加物としての使用を念頭に、JECFAやFEMA GRASの基準が適用されます。最新のHPLC分析法では0.01ppmレベルの不純物検出が可能となり、より厳格な品質管理が実施されています。輸送時には窒素封入による酸化防止が推奨され、保存は遮光容器で10℃以下が理想とされます。

将来展望として、バイオリアクターを用いた連続生産システムの実用化が期待されています。あるメーカーは、フロー化学技術を導入することで、従来のバッチ式に比べエネルギー効率35%向上を達成したと報告しています。このような技術革新は、カーボンニュートラル目標達成に向けた化学産業の取り組みの一環として注目されています。

16630-91-4 (2-Methylheptanal) 関連製品

- 872-53-7(Cyclopentanecarboxaldehyde)

- 26254-92-2(2-Ethyl-3-methylbutanal)

- 75853-49-5(12-Methyltridecanal)

- 6688-11-5(Cyclooctanecarbaldehyde)

- 2987-17-9(Cyclobutanecarbaldehyde)

- 110-41-8(2-METHYLUNDECANAL)

- 2043-61-0(cyclohexanecarbaldehyde)

- 96-17-3(2-Methylbutyraldehyde)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)